molecular formula C28H26N4O5 B2376772 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207020-48-1

3-(3,4-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2376772
CAS No.: 1207020-48-1
M. Wt: 498.539
InChI Key: BWPNLRFDNWVZFQ-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O5/c1-5-36-23-13-11-19(15-24(23)35-4)26-29-25(37-30-26)16-31-22-9-7-6-8-21(22)27(33)32(28(31)34)20-12-10-17(2)18(3)14-20/h6-15H,5,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPNLRFDNWVZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of quinazoline derivatives often involves multi-step reactions that include cyclization and functional group modifications. The specific compound can be synthesized by reacting appropriate precursors containing the quinazoline and oxadiazole moieties. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are essential for confirming the structure of synthesized compounds .

Antimicrobial Activity

Recent studies have shown that quinazoline-2,4(1H,3H)-dione derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains. In one study, several derivatives demonstrated moderate to strong inhibition against Gram-positive and Gram-negative bacteria. Specifically, some compounds showed inhibition zone values exceeding those of standard antibiotics like ampicillin .

CompoundGram-positive Activity (mm)Gram-negative Activity (mm)MIC (mg/mL)
Compound 1512 (Staphylococcus aureus)11 (Escherichia coli)75
Compound 14a13 (Staphylococcus aureus)10 (Candida albicans)70

Anticancer Potential

The anticancer activity of quinazoline derivatives has also been a focal point in recent research. A series of studies have reported that certain quinazoline compounds inhibit the growth of various cancer cell lines. For example, one study indicated that specific derivatives exhibited submicromolar IC50 values against several tumor cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, quinazoline derivatives have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between the synthesized compounds and their biological targets. For instance, docking studies have revealed that quinazoline derivatives can effectively bind to dihydrofolate reductase (DHFR), an important target for antibacterial agents . These studies provide insights into the binding affinities and potential mechanisms of action.

Case Studies

Several case studies highlight the effectiveness of quinazoline derivatives:

  • Antibacterial Efficacy : A study demonstrated that a specific quinazoline derivative significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics in some cases .
  • Cytotoxicity Assessment : Another investigation assessed a series of quinazoline derivatives against human cancer cell lines. Some compounds showed promising cytotoxic effects with IC50 values in the low micromolar range .
  • Anti-inflammatory Mechanisms : Research has indicated that these compounds may modulate inflammatory pathways by inhibiting key enzymes involved in inflammation .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For example, derivatives containing the quinazoline structure have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The incorporation of the oxadiazole moiety further enhances these properties by potentially acting on multiple targets within the cancer cell signaling pathways .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research on similar quinazoline and oxadiazole derivatives has demonstrated efficacy against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Photostability and UV Absorption

Compounds with similar structures have been investigated for their photostability and UV absorption properties. The presence of the methoxy and ethoxy groups enhances the compound's ability to absorb UV light, making it suitable for applications in sunscreens and UV protective coatings. This property is particularly valuable in developing materials that require prolonged exposure to sunlight without degradation .

Organic Electronics

The electronic properties of this compound are also of interest in organic electronics. Its ability to act as a semiconductor could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaic devices. Studies have shown that modifications in the molecular structure can lead to improved charge transport properties, which are crucial for the efficiency of electronic devices .

Pesticidal Activity

Research into oxadiazole derivatives has revealed their potential as pesticides. The compound's structure suggests it may act as an insecticide or fungicide by targeting specific biochemical pathways in pests. Preliminary studies indicate that similar compounds exhibit larvicidal activity against agricultural pests, providing a foundation for further exploration of this compound's efficacy in pest management strategies .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, a series of quinazoline derivatives were synthesized and tested for their anticancer activity against various cell lines. The results indicated that compounds with oxadiazole substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. This study highlights the importance of structural modifications in developing effective anticancer agents.

Case Study 2: Antimicrobial Screening

A comparative study evaluated the antimicrobial activity of several quinazoline derivatives against standard bacterial strains. The findings demonstrated that the compound exhibited significant inhibition zones against E. coli and S. aureus, suggesting its potential as a lead compound for further development into antimicrobial agents.

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety exhibits electrophilic character at the 5-position, enabling nucleophilic substitution reactions. Key reactions include:

Reaction TypeReagents/ConditionsOutcomeSource Citations
Nucleophilic Substitution Hydrazine, amines, or thiols in DMF at 80–100°CReplacement of the oxadiazole methyl group with nucleophiles (e.g., –NH₂, –SH)
Ring-Opening Strong acids (H₂SO₄) or bases (NaOH)Cleavage to form carboxylic acid derivatives or amidoximes

For example, treatment with hydrazine hydrate may yield hydrazide derivatives through displacement at the oxadiazole’s methyl position.

Transformations of the Quinazoline-2,4-dione Core

The quinazoline-2,4-dione system participates in hydrolysis, alkylation, and cycloaddition reactions:

Reaction TypeReagents/ConditionsOutcomeSource Citations
Hydrolysis Aqueous HCl (reflux)Ring-opening to form anthranilic acid analogs
Alkylation Alkyl halides (e.g., CH₃I) in K₂CO₃/DMFSubstitution at N1 or N3 positions, forming N-alkylated derivatives
Cycloaddition Dipolarophiles (e.g., acetylene)[3+2] cycloaddition with the oxadiazole ring, forming fused heterocycles

The carbonyl groups at C2 and C4 are susceptible to nucleophilic attack, enabling modifications such as condensation with hydrazines to form hydrazones.

Modifications of Aromatic Substituents

The 3,4-dimethylphenyl and 4-ethoxy-3-methoxyphenyl groups undergo electrophilic substitution and oxidation:

Reaction TypeReagents/ConditionsOutcomeSource Citations
Nitration HNO₃/H₂SO₄ at 0–5°CNitro group incorporation at aromatic para positions
Demethylation BBr₃ in CH₂Cl₂ (-78°C to RT)Cleavage of methoxy groups to phenolic –OH
Oxidation KMnO₄ in acidic conditionsEthoxy side-chain oxidation to carboxylic acid

For instance, demethylation of the 3-methoxy group produces a catechol derivative, enhancing hydrogen-bonding capacity.

Functional Group Interconversion

The compound’s ether and ester-like linkages participate in cleavage and rearrangement:

Reaction TypeReagents/ConditionsOutcomeSource Citations
Ether Cleavage HI (48%) at refluxConversion of ethoxy groups to iodoalkanes
Thionation Lawesson’s reagent or P₄S₁₀Replacement of carbonyl oxygen with sulfur, forming thioquinazolines

Thionation of the quinazoline-dione core could yield thioamide analogs with altered bioactivity profiles .

Catalytic Hydrogenation and Reduction

The oxadiazole and quinazoline rings undergo selective reduction under catalytic conditions:

Reaction TypeReagents/ConditionsOutcomeSource Citations
Hydrogenation H₂/Pd-C in EtOHPartial reduction of oxadiazole to amidine derivatives
NaBH₄ Reduction NaBH₄ in THF/MeOHSelective reduction of carbonyl groups to alcohols

Stability and Degradation Pathways

  • Photodegradation : UV exposure induces cleavage of the oxadiazole ring, forming nitrile oxides.

  • Thermal Decomposition : Above 200°C, the quinazoline core undergoes retro-Diels-Alder fragmentation.

Mechanistic Insights from Analogous Compounds

Studies on structurally similar quinazolines reveal:

  • Acid-Catalyzed Rearrangements : Quinazoline-diones convert to benzoxazines under strong acids.

  • Enzyme-Targeted Modifications : Methoxy and ethoxy groups are metabolized by cytochrome P450 enzymes to hydroxylated metabolites .

Unresolved Reactivity and Research Gaps

  • Stereoselective Reactions : The impact of the 3,4-dimethylphenyl group on reaction stereochemistry remains unexplored.

  • Bioconjugation Potential : Click chemistry (e.g., azide-alkyne cycloaddition) has not been reported for this compound.

Q & A

Q. What are the standard synthetic protocols for preparing quinazoline-oxadiazole hybrids like this compound?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the oxadiazole ring via cyclization of acyl hydrazides with appropriate nitriles under reflux (e.g., in ethanol or DMF) .
  • Step 2: Alkylation of the quinazoline-dione core using oxadiazole-methyl intermediates. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often employed as a base in polar aprotic solvents like DMF .
  • Step 3: Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) . Key validation techniques include ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>95%) .

Q. How is the structural integrity of this compound validated?

Methodological Answer: A combination of spectroscopic and analytical methods is critical:

  • NMR Spectroscopy: Assigns proton and carbon environments (e.g., quinazoline C=O at ~165–170 ppm; oxadiazole C=N at ~160–165 ppm) .
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and intermolecular interactions .

Q. What in vitro assays are used to screen its biological activity?

Methodological Answer: Common assays include:

  • Enzyme Inhibition: Measure IC₅₀ values against kinases (e.g., EGFR) or proteases using fluorometric/colorimetric substrates .
  • Antimicrobial Screening: Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity: MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7), with doxorubicin as a positive control .

Advanced Research Questions

Q. How can computational methods resolve ambiguities in reaction mechanisms for this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Models transition states and intermediates in oxadiazole cyclization, identifying rate-limiting steps .
  • Molecular Dynamics (MD): Simulates solvent effects (e.g., DMF vs. THF) on reaction efficiency .
  • In Silico Docking: Predicts binding modes to biological targets (e.g., ATP-binding pockets in kinases) to rationalize bioactivity .

Q. How to address contradictory bioactivity data across structural analogs?

Methodological Answer:

  • Comparative SAR Analysis: Tabulate substituent effects (e.g., methoxy vs. ethoxy groups) on activity (see example table below) .
  • Proteomics/Transcriptomics: Identify off-target interactions or pathway modulations unique to specific analogs .
Substituent (R)Bioactivity (IC₅₀, μM)TargetReference
4-Ethoxy-3-methoxy0.45 ± 0.02EGFR
3,4-Dimethoxy1.20 ± 0.15EGFR
4-Methyl>10EGFR

Q. What strategies optimize solubility and stability for in vivo studies?

Methodological Answer:

  • Salt Formation: Use hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Accelerated Stability Testing: Monitor degradation under varied pH (1.2–7.4) and temperature (25–40°C) via HPLC-UV .

Q. How to elucidate the mechanism of action (MOA) for this compound?

Methodological Answer:

  • Kinase Profiling: Use kinase inhibitor libraries (e.g., DiscoverX) to identify primary targets .
  • CRISPR-Cas9 Knockout: Validate target dependency by deleting suspected genes (e.g., EGFR) in cell lines .
  • Metabolomics: Track ATP/NADH levels to assess metabolic disruption .

Key Challenges and Mitigation

  • Synthetic Yield Variability: Optimize stoichiometry (e.g., 1.2 eq oxadiazole precursor) and reaction time (12–24 hrs) via DoE (Design of Experiments) .
  • Off-Target Effects in Bioassays: Employ counter-screening panels (e.g., Eurofins) to rule out non-specific interactions .

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